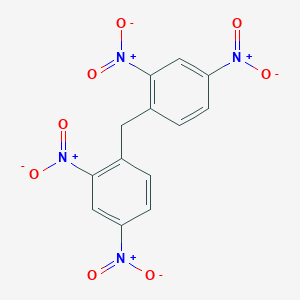

1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dinitrophenyl)methyl]-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O8/c18-14(19)10-3-1-8(12(6-10)16(22)23)5-9-2-4-11(15(20)21)7-13(9)17(24)25/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDLIOADHKERAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283598 | |

| Record name | 1,1'-methanediylbis(2,4-dinitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-76-1 | |

| Record name | 1,1′-Methylenebis[2,4-dinitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 32297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC32297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-methanediylbis(2,4-dinitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1817-76-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Strategies

The foundation for synthesizing complex dinitrophenyl structures lies in the preparation of highly reactive intermediates. These precursors are designed for facile substitution reactions, allowing for the introduction of various functional groups.

1-Chloro-2,4-dinitrobenzene (B32670) is a fundamental building block in the synthesis of numerous dinitrophenyl derivatives. Its preparation is typically achieved through the dinitration of chlorobenzene. prepchem.comwikipedia.org The process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. prepchem.comscribd.com The strong electron-withdrawing nature of the two nitro groups makes the chlorine atom susceptible to nucleophilic aromatic substitution, rendering it a versatile intermediate for further chemical transformations. wikipedia.orgwikipedia.org

The reaction conditions, including temperature and reaction time, are crucial for maximizing the yield of the desired 2,4-dinitro isomer while minimizing the formation of other isomers, such as the 2,6-dinitro compound. prepchem.comscribd.com The product is a yellow solid that can be purified by recrystallization. wikipedia.org This intermediate serves as a precursor for a variety of derivatives through reactions with nucleophiles, where the chlorine atom is displaced. doubtnut.comgoogle.com

Table 1: Synthesis of 1-Chloro-2,4-dinitrobenzene

| Reactants | Reagents | Key Conditions | Product |

|---|---|---|---|

| Chlorobenzene | Nitric Acid, Sulfuric Acid | Controlled temperature (50-95°C) prepchem.comscribd.com | 1-Chloro-2,4-dinitrobenzene |

1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is another critical electrophilic compound used in the derivatization of nucleophiles. gbiosciences.comgbiosciences.comwikipedia.org The high electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the two nitro groups, makes the C-F bond highly polarized and the aromatic ring exceptionally reactive towards nucleophilic attack. nih.gov

FDNB is famously used for the derivatization of the N-terminal amino acids of peptides and proteins. gbiosciences.comwikipedia.org The reaction involves the nucleophilic attack of the free amino group on the carbon atom bearing the fluorine, leading to the formation of a stable dinitrophenyl (DNP) derivative. gbiosciences.com This method, developed by Frederick Sanger, was pivotal in the sequencing of insulin. wikipedia.org Beyond its role in protein chemistry, FDNB is also employed as a derivatizing reagent in high-performance liquid chromatography (HPLC) for the analysis of various primary and secondary amines. nih.govsigmaaldrich.com

Table 2: Applications of 1-Fluoro-2,4-dinitrobenzene (FDNB)

| Application | Reactant | Product | Significance |

|---|---|---|---|

| Protein Sequencing | N-terminal amino acid | Dinitrophenyl-amino acid | Foundational method for determining protein primary structure gbiosciences.comwikipedia.org |

| HPLC Derivatization | Primary/Secondary Amines | Dinitrophenyl-amine derivative | Enhances detection and separation of amines nih.govsigmaaldrich.com |

Dinitrophenyl derivatives, such as 1-chloro-2,4-dinitrobenzene, readily undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. Hydrazine (B178648) and its derivatives are particularly important in this context. The reaction of 1-chloro-2,4-dinitrobenzene with hydrazine leads to the formation of 2,4-dinitrophenylhydrazine (B122626). ccsenet.orgsemanticscholar.orgresearchgate.net This product is a well-known reagent for the characterization of aldehydes and ketones, with which it forms colored precipitates of the corresponding 2,4-dinitrophenylhydrazones. researchgate.netpearson.comuobaghdad.edu.iqchemguide.co.uklibretexts.org

The mechanism of these SNAr reactions typically involves a two-step addition-elimination pathway. researchgate.net The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the ring. The rate of these reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. ccsenet.orgsemanticscholar.orgresearchgate.net Other nucleophiles such as hydroxide ions, alkoxides, and amines can also be used to generate a wide array of dinitrophenyl derivatives. doubtnut.com

Coupling Reactions and Formation of the Benzyl (B1604629) Linkage

The construction of the central benzyl linkage in 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene requires the formation of a carbon-carbon bond between two dinitrophenyl units. This is a challenging transformation that necessitates specific synthetic strategies.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. fiveable.mealevelchemistry.co.uk In the context of highly electron-deficient aromatic systems like dinitrobenzene derivatives, nucleophilic addition and substitution reactions are common mechanistic pathways. fiveable.me The generation of a carbanion or a related nucleophilic carbon species that can attack an electrophilic dinitrophenyl ring is a key strategy. Reactions such as aldol condensations, Grignard reactions, and Wittig reactions are classic examples of C-C bond formation. fiveable.me For the specific synthesis of a dinitrobenzyl structure, a reaction pathway that allows for the coupling of a dinitromethyl group with a dinitrophenyl group would be required.

Modern organic synthesis heavily relies on catalytic systems to facilitate challenging chemical transformations, including carbon-carbon bond formation. While traditional methods may require harsh reaction conditions, catalytic approaches can offer milder alternatives with higher efficiency and selectivity. For the coupling of dinitrophenyl moieties, transition metal catalysis, particularly with palladium, has been explored for various cross-coupling reactions. nih.govresearchgate.net For instance, the catalytic reduction of 2,4-dinitrophenylhydrazine has been demonstrated using palladium nanoparticles. nih.gov Although not directly forming a C-C bond, this indicates the utility of catalytic systems in modifying dinitrophenyl compounds. The development of specific catalytic systems for the cross-coupling of dinitrophenyl derivatives to form a benzyl linkage remains an area of active research. The synthesis of 2,4-dinitrophenol derivatives has also been achieved using catalytic amounts of dimethylformamide. nih.gov

Regioselective Synthesis and Isomer Control

The controlled synthesis of specific isomers of polynitroaromatic compounds like this compound presents significant synthetic challenges. The directing effects of multiple nitro groups on the aromatic rings heavily influence the position of subsequent substitutions, often leading to a mixture of isomers.

Challenges in Achieving Regioselectivity in Polynitro Systems

Achieving regioselectivity in the synthesis of polynitro aromatic systems is a formidable task due to the powerful electron-withdrawing nature of the nitro group. In electrophilic aromatic substitution reactions, such as nitration, the existing nitro groups deactivate the aromatic ring and direct incoming electrophiles to the meta position. In the case of dinitrated compounds, the directing effects of two nitro groups further complicate the regiochemical outcome of subsequent reactions.

The synthesis of a specific isomer like this compound, which has a defined substitution pattern on both aromatic rings, requires careful strategic planning to overcome these inherent regiochemical preferences. The introduction of four nitro groups at specific positions is not straightforward and can lead to the formation of a complex mixture of structural isomers. The challenge lies in controlling the position of each successive nitration or in employing alternative synthetic strategies that build the molecule with the desired regiochemistry from the outset.

Methodologies for Separating and Characterizing Isomeric Byproducts

Given the potential for the formation of multiple isomers during the synthesis of polynitroaromatic compounds, effective separation and characterization techniques are crucial. The subtle differences in the physical and chemical properties of isomers necessitate the use of high-resolution analytical methods.

Separation Techniques:

Chromatographic methods are indispensable for the separation of isomeric mixtures of polynitroaromatic compounds.

Gas Chromatography (GC): Capillary GC, with its high resolving power, is a powerful tool for separating volatile isomers. The choice of stationary phase is critical, and phases with different polarities can be employed to achieve separation based on subtle differences in isomer-stationary phase interactions unifg.itvurup.sk.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode with C18 or phenyl-hexyl columns, is widely used for the separation of non-volatile or thermally labile nitroaromatic isomers researchgate.net. Preparative HPLC can be employed to isolate pure isomers for further characterization and use.

Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatographic technique offers a valuable alternative for preparative-scale separations of isomers without the use of solid stationary phases, which can sometimes lead to sample degradation rotachrom.com.

Characterization Techniques:

Once separated, the structural elucidation of each isomer is accomplished using a combination of spectroscopic methods.

Mass Spectrometry (MS): Coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry provides information on the molecular weight of the isomers and their fragmentation patterns, which can aid in their identification nih.govmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern on the aromatic rings of each isomer. The chemical shifts and coupling constants of the aromatic protons provide detailed information about their relative positions.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in the molecule and can sometimes be used to differentiate between isomers based on their unique vibrational fingerprints embrapa.br.

| Technique | Application in Isomer Analysis | Key Advantages |

| Gas Chromatography (GC) | Separation of volatile isomers | High resolution, sensitivity |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile isomers | Versatility, preparative scale capabilities |

| Centrifugal Partition Chromatography (CPC) | Preparative separation of isomers | No solid support, reduced sample degradation |

| Mass Spectrometry (MS) | Molecular weight determination, structural fragmentation analysis | High sensitivity, can be coupled with chromatography |

| Nuclear Magnetic Resonance (NMR) | Precise determination of substitution patterns | Detailed structural information |

| Vibrational Spectroscopy (IR, Raman) | Functional group analysis, fingerprinting of isomers | Non-destructive, complementary to NMR and MS |

Advanced Synthetic Techniques

To address the challenges associated with the synthesis of complex nitroaromatic compounds, researchers have explored advanced synthetic methodologies that offer improved reaction control, efficiency, and safety.

Microwave-Assisted Synthesis in Nitroaromatic Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in nitroaromatic chemistry, offering significant advantages over conventional heating methods. researchgate.netchemicaljournals.comresearchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced regioselectivity. chemrj.orgnih.gov

In the context of synthesizing polynitro compounds, microwave heating can accelerate nitration reactions, potentially allowing for milder reaction conditions and reducing the formation of undesirable byproducts. chemrj.orggordon.edu For instance, the nitration of substituted phenols and other aromatic compounds has been successfully carried out using microwave irradiation, demonstrating the potential of this technique for the synthesis of complex molecules like this compound. chemrj.orgorientjchem.org The rapid and uniform heating provided by microwaves can lead to more controlled and reproducible synthetic outcomes. beilstein-journals.orgijpsjournal.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Product Yield | Often moderate | Often higher nih.gov |

| Energy Efficiency | Lower | Higher |

| Side Reactions | More prevalent | Often reduced |

| Safety | Risks associated with prolonged heating of energetic materials | Requires specialized equipment for safe operation |

Application of Bi(NO₃)₃·5H₂O and Pd(OAc)₂ Catalysis

The development of novel catalytic systems is crucial for advancing the synthesis of complex organic molecules. In the realm of nitroaromatic chemistry, specific catalysts have shown promise for facilitating key transformations.

Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O):

Bismuth(III) nitrate pentahydrate has been investigated as a mild and effective nitrating agent for aromatic compounds. chemkits.euresearchgate.netwikipedia.org Its use can circumvent the need for harsh and corrosive reagents like concentrated nitric and sulfuric acids. researchgate.net This reagent has been successfully employed for the nitration of various activated and deactivated aromatic substrates. mdpi.comsigmaaldrich.com The application of Bi(NO₃)₃·5H₂O in the synthesis of this compound could potentially offer a more selective and environmentally benign route to this complex molecule. It can be used in conjunction with microwave irradiation to further enhance reaction efficiency. sigmaaldrich.com

Palladium(II) Acetate (Pd(OAc)₂):

Palladium(II) acetate is a versatile catalyst widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgnih.gov In the synthesis of diarylmethanes and related structures, Pd(OAc)₂-catalyzed cross-coupling reactions can be a powerful tool. semanticscholar.org For the synthesis of this compound, a palladium-catalyzed cross-coupling strategy could potentially be employed to connect a dinitrobenzyl unit with a dinitrobenzene moiety. For instance, a reaction between a dinitrobenzyl halide and a dinitrophenylboronic acid (a Suzuki coupling) or a dinitrophenyl organometallic reagent could be envisioned. acs.org This approach would offer a convergent and potentially more regiocontrolled route to the target molecule compared to multiple sequential nitration steps. The efficiency of such a coupling is often dependent on the choice of ligands and reaction conditions. organic-chemistry.org

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the intricate structural details of 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene. Each technique provides a unique piece of the puzzle, from the connectivity of atoms to the nature of their chemical bonds and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the low symmetry of the molecule. The protons on the two dinitrophenyl rings would appear in the aromatic region, typically between 7.5 and 9.0 ppm, shifted downfield due to the strong electron-withdrawing nature of the nitro groups. The methylene (B1212753) bridge protons (-CH₂-) would likely present as a singlet, with its chemical shift influenced by the adjacent aromatic rings. For comparison, the aromatic protons of 1,2-dinitrobenzene (B166439) appear around 7.8-8.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons attached to the nitro groups are expected to be significantly deshielded, appearing at higher chemical shifts. The aromatic carbons would resonate in the typical range of 120-150 ppm. The methylene carbon would appear further upfield. In analogous compounds like 1,3-dinitrobenzene (B52904), four distinct signals are observed in the ¹³C NMR spectrum due to molecular symmetry. pearson.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 9.0 | 120 - 150 |

| Methylene Protons | ~4.0 - 5.0 | ~30 - 40 |

| Carbons attached to NO₂ | - | >145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of this compound, which has a molecular formula of C₁₃H₈N₄O₈ and a molecular weight of 348.23 g/mol . The fragmentation pattern in the mass spectrum would likely involve the cleavage of the benzyl-aryl bond, leading to the formation of characteristic fragments such as the 2,4-dinitrobenzyl cation and the 2,4-dinitrophenyl radical or anion. Further fragmentation of the nitro groups (loss of NO₂ or O) is also a common pathway for such compounds.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (Mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 348 |

| [C₇H₅N₂O₄]⁺ (2,4-dinitrobenzyl) | 181 |

| [C₆H₃N₂O₄]⁻ (2,4-dinitrophenyl) | 167 |

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound is expected to be dominated by the strong absorption bands of the nitro groups. Specifically, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds are anticipated. Aromatic C-H and C=C stretching vibrations, as well as the C-H stretching from the methylene bridge, would also be present. For instance, in 2-(2,4-dinitrobenzyl)pyridine, the NO₂ stretching peaks are observed around 1522 cm⁻¹ and 1339 cm⁻¹. reddit.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methylene C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1360 - 1330 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent would likely exhibit strong absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the aromatic rings, which are conjugated with the nitro groups. The presence of multiple chromophores (the dinitrophenyl groups) would likely result in a complex spectrum with multiple overlapping bands. In related compounds like 1,4-dinitrobenzene, electronic transitions are observed in the UV region. researchgate.net

Crystallographic Analysis and Solid-State Structure

The solid-state structure of this compound, as would be determined by X-ray crystallography, is dictated by the spatial arrangement of the two bulky dinitrophenyl groups around the central methylene bridge.

X-ray Diffraction Studies of this compound and Related Compounds

While a specific crystal structure for this compound is not publicly documented, studies on closely related molecules provide significant insights. For example, the crystal structure of 2-(2',4'-dinitrobenzyl)pyridine reveals important conformational features that are likely to be present in the title compound. researchgate.net In the solid state, the two aromatic rings would likely adopt a non-planar conformation to minimize steric hindrance. The torsion angles between the planes of the phenyl rings and the C-CH₂-C plane would be a key structural parameter. Intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds involving the nitro groups, are expected to play a crucial role in the crystal packing. The study of polymorphs in similar structures, such as 2,4-dinitrophenyl 4-methylbenzenesulfonate, highlights the potential for different crystalline arrangements. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds, π-stacking)

No published crystallographic data for this compound could be located. Consequently, a detailed analysis of its crystal packing, including specific intermolecular interactions such as C-H...O hydrogen bonds and π-stacking, cannot be provided. Scientific studies detailing the supramolecular assembly of this particular compound are absent from the reviewed literature.

Conformational Analysis in the Solid State

Without experimental crystal structure data, a definitive conformational analysis of this compound in the solid state is not possible. Such an analysis would require precise atomic coordinates and information on the torsion angles between the two dinitrophenyl rings and the methylene bridge, which are not available.

Computational Chemistry for Structural Insights

Density Functional Theory (DFT) for Molecular Geometry Optimization

A search for computational chemistry studies on this compound yielded no specific research articles that have employed Density Functional Theory (DFT) for its molecular geometry optimization. While DFT is a common method for such analyses, it does not appear to have been applied to this compound in published literature.

Molecular Dynamics Simulations for Conformational Flexibility

There are no available molecular dynamics (MD) simulation studies that have investigated the conformational flexibility of this compound. Such simulations would provide insight into the dynamic behavior of the molecule, including the rotation around the benzyl (B1604629) C-C bond, but this research has not been published.

Molecular Orbital Calculations (e.g., PM3) for Reaction Pathways

No literature was found detailing the use of molecular orbital calculations, such as the semi-empirical PM3 method, to investigate the reaction pathways of this compound. Therefore, no information on its computed reaction mechanisms or transition states can be presented.

Degradation, Stability, and Environmental Fate

Thermal Stability and Decomposition Products

Characterization of Gaseous and Solid Degradation Byproducts:No experimental analyses identifying the specific gaseous and solid products resulting from the thermal decomposition of this compound have been published.

Further experimental research is required to elucidate the degradation and stability characteristics of 1-(2,4-dinitrobenzyl)-2,4-dinitrobenzene.

Mechanistic Insights into Environmental Persistence

The environmental persistence of this compound will be determined by the rates of the various degradation processes, which are in turn influenced by a range of environmental factors.

The rate of abiotic and biotic degradation of nitroaromatic compounds is sensitive to several environmental variables.

| Factor | Expected Influence on this compound Degradation |

| pH | While direct hydrolysis is likely slow, extreme pH values could potentially facilitate nucleophilic substitution reactions on the aromatic rings. For sorption, changes in pH can affect the surface charge of soil components and the speciation of the compound, thereby influencing its bioavailability for degradation. researchgate.net |

| Temperature | Generally, an increase in temperature will increase the rates of chemical reactions, including hydrolysis and photolysis, although the effect on the latter is often less pronounced. Temperature also affects microbial activity, which is crucial for biodegradation. |

| Presence of Sensitizers | Indirect photolysis can be a significant degradation pathway for many organic compounds. enviro.wiki Natural organic matter, nitrate, and nitrite (B80452) in surface waters can act as photosensitizers, absorbing light and producing reactive species like hydroxyl radicals and singlet oxygen that can then react with and degrade this compound. enviro.wiki |

This table is interactive. Users can sort the data by clicking on the column headers.

Currently, no specific degradation models for this compound have been identified in the reviewed literature. The development of such models would require experimental data on its degradation kinetics under various environmental conditions. However, existing models for other nitroaromatic contaminants could be adapted. For instance, the Groundwater Ubiquity Score (GUS), which uses sorption coefficients (Koc) and half-life (t1/2) to predict leaching potential, could be applied if these parameters were determined for the compound. nih.gov Freundlich and linear models are commonly used to describe the sorption isotherms of related compounds in soil, providing a basis for modeling its partitioning behavior. researchgate.netnih.gov

Advanced Applications in Chemical Research and Materials Science

Reagent in Organic Synthesis

The unique structural features of 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene make it a valuable, albeit specialized, reagent in organic synthesis. The presence of two dinitrophenyl moieties linked by a methylene (B1212753) bridge provides multiple reactive sites for the construction of complex organic molecules.

Precursor for Heterocyclic Chemistry

While direct applications of this compound in heterocyclic synthesis are not extensively documented, its constituent parts, particularly the 2,4-dinitrobenzyl group, are recognized as valuable precursors. Dinitrobenzyl compounds can be employed in the synthesis of various nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.netrsc.org For instance, the methylene group positioned between the two aromatic rings is activated by the electron-withdrawing nitro groups, making it susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity can be harnessed to construct heterocyclic rings.

One potential synthetic route involves the reduction of one or more nitro groups to amino groups. These resulting amines can then undergo intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic systems, such as benzodiazepines or quinoxalines, depending on the reaction partners. The general reactivity of dinitrophenyl compounds, such as 2,4-dinitrophenylhydrazine (B122626) in the synthesis of pyrazole derivatives, underscores the potential of dinitrobenzyl moieties in the formation of heterocyclic systems. heteroletters.org

Derivatizing Agent for Analytical Chemistry

The highly electrophilic nature of the aromatic rings in this compound suggests its potential as a derivatizing agent in analytical chemistry, particularly for the analysis of nucleophilic species by techniques such as High-Performance Liquid Chromatography (HPLC). This application is well-established for related compounds like 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, and 1-chloro-2,4-dinitrobenzene (B32670) (DNCB). arkat-usa.orglobachemie.comccsenet.org These reagents readily undergo nucleophilic aromatic substitution reactions with primary and secondary amines, thiols, and phenols.

The resulting derivatives are typically highly colored or fluorescent, which enhances their detectability. Given that the 2,4-dinitrobenzyl moiety is a strong chromophore, derivatives of this compound would be expected to exhibit strong UV-visible absorption, facilitating their quantification at low concentrations. The mechanism of derivatization would likely involve the displacement of one of the nitro groups or a hydrogen atom from the aromatic ring by a nucleophilic analyte.

Table 1: Comparison of Related Derivatizing Agents

| Derivatizing Agent | Reactive Functional Group | Typical Analytes |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Fluorine | Primary and secondary amines, phenols, thiols |

| 1-Chloro-2,4-dinitrobenzene (DNCB) | Chlorine | Primary and secondary amines, thiols |

| This compound (potential) | Activated aromatic ring | Primary and secondary amines, thiols, phenols |

Explosives and Energetic Materials Research

The high nitrogen and oxygen content, coupled with the presence of multiple nitro groups, firmly places this compound within the class of energetic materials. Its structure suggests a high energy density and potential use in explosives research.

Model Compound for Explosive Detection and Stability Testing

Polynitro aromatic compounds are the primary components of many conventional explosives, and as such, their detection and stability are of paramount importance for security and safety. nih.gov Compounds like 1,3-dinitrobenzene (B52904) (DNB) and 2,4-dinitroanisole (DNAN) are often used as model compounds in the development of new detection methods and for studying the thermal stability of explosives. nih.govijraset.comwikipedia.org this compound, with its four nitro groups, serves as an excellent candidate for a model compound in this context.

Its relatively low volatility and distinct molecular signature would make it suitable for testing the sensitivity and selectivity of various detection techniques, including ion mobility spectrometry (IMS), mass spectrometry, and fluorescence-based sensors. Furthermore, studying its thermal decomposition can provide valuable insights into the stability of more complex energetic materials. nih.govresearchgate.netnih.govresearchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine its decomposition temperature and kinetic parameters, which are crucial for assessing its shelf life and handling safety.

Investigation of Detonation Properties (theoretical and experimental)

For comparison, the detonation velocities of related nitroaromatic compounds are well-documented. For instance, 1,3,5-trinitrobenzene (TNB) has a detonation velocity of approximately 7,450 m/s at a density of 1.60 g/cm³. wikipedia.org Given the higher number of nitro groups and the molecular structure of this compound, it is expected to exhibit significant explosive power. Experimental investigation of its detonation properties would require specialized facilities and would contribute to a better understanding of the structure-property relationships in polynitro aromatic explosives.

Table 2: Detonation Velocities of Selected Nitroaromatic Explosives

| Explosive Name | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| 1,3,5-Trinitrobenzene | TNB | 7,450 | 1.60 |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Picric Acid | TNP | 7,350 | 1.70 |

| Tetryl | - | 7,570 | 1.71 |

Data sourced from public compilations of explosive properties. wikipedia.org

Materials Science Applications

The rigid structure and the presence of polar nitro groups in this compound suggest potential applications in materials science. Aromatic compounds, in general, are fundamental building blocks for a wide array of materials due to their thermal stability and mechanical strength. ijrar.orgyoutube.com

Polymers incorporating aromatic rings, such as aramids (e.g., Kevlar), exhibit exceptional strength and thermal resistance. While the direct polymerization of this compound may be challenging due to its energetic nature, it could potentially be used as a cross-linking agent or as a monomer in the synthesis of highly stable, heat-resistant polymers. The nitro groups could also be chemically modified to introduce other functionalities, allowing for the tuning of the material's properties.

Furthermore, polynitro aromatic compounds can exhibit interesting optical and electronic properties. The strong electron-withdrawing nature of the nitro groups can lead to the formation of charge-transfer complexes with electron-donating molecules. This property could be exploited in the development of organic electronic materials, such as semiconductors or components of nonlinear optical systems. The study of how this specific molecule self-assembles in the solid state could also reveal potential applications in crystal engineering and the design of novel functional materials.

Incorporation into Polymeric Structures

Nitroaromatic compounds are a significant class of industrial chemicals utilized in the synthesis of a wide range of products, including polymers. nih.govnih.gov The chemical and functional diversity provided by the nitro group makes these molecules valuable building blocks. nih.gov While specific research on the incorporation of this compound into polymeric structures is not extensively detailed in available literature, the general principles of polymer chemistry suggest its potential utility. The presence of multiple nitro groups on the aromatic rings significantly influences the electronic properties of the molecule, creating electron-deficient aromatic systems.

The dinitrobenzyl and dinitrophenyl moieties can be envisioned as components of monomers that are subsequently polymerized. For instance, functional groups amenable to polymerization could be chemically introduced onto the benzyl (B1604629) or phenyl rings. These modified monomers could then participate in polymerization reactions, leading to polymers with pendant dinitroaromatic groups. Such polymers would be expected to exhibit unique thermal, electronic, and optical properties conferred by the high density of nitro functionalities. The inherent stability of the benzene (B151609) ring, combined with the electron-withdrawing nature of the nitro groups, contributes to the chemical characteristics these compounds can impart to a polymer backbone. nih.gov

Development of Functional Materials with Nitroaromatic Components

Aromatic nitro compounds and their derivatives are crucial intermediates and building blocks in the synthesis of various functional materials. researchgate.net Their applications extend to dyes, pigments, pharmaceuticals, and explosives. nih.govresearchgate.net The versatility of nitro compounds stems from the diverse properties of the nitro functional group, which significantly decreases the electron density of the aromatic scaffold through both inductive and resonance effects. mdpi.com This electronic feature is fundamental to the development of materials with specific functions.

The structure of this compound, featuring two dinitrophenyl units, suggests its potential as a component in energetic materials or as a precursor for novel synthetic compounds. Nitroaromatic compounds are well-known for their use in explosives, a property linked to the presence of multiple nitro groups that can release a large amount of energy upon decomposition. nih.gov Furthermore, the electron-deficient nature of the aromatic rings makes them susceptible to nucleophilic aromatic substitution reactions, providing a pathway to synthesize more complex molecules and functional materials. wikipedia.org This reactivity allows for the introduction of various functional groups, enabling the tailoring of molecular properties for applications in medicinal chemistry or materials science, such as the development of specialized dyes or fluorescence compounds. mdpi.com

Biomedical and Immunological Research Applications

Studies on Immunological Sensitization and T-cell Responses

Compounds structurally related to this compound, such as 1-chloro-2,4-dinitrobenzene (DNCB), are well-characterized haptens known to induce immunological sensitization. wikipedia.org These small reactive chemicals cause a Type IV hypersensitivity reaction, a form of allergic contact dermatitis mediated by T-cells. wikipedia.orgresearchgate.net The process begins when the hapten penetrates the skin and covalently binds to self-proteins, forming hapten-protein complexes. researchgate.net This modification is a critical molecular initiating event that renders the self-proteins immunogenic. researchgate.net

These modified proteins are then processed by antigen-presenting cells, primarily dendritic cells (DCs), which subsequently migrate to the draining lymph nodes. nih.govfrontiersin.org In the lymph nodes, the DCs present the haptenated peptides to naive T-cells, leading to the activation and proliferation of hapten-specific T-lymphocytes. researchgate.netfrontiersin.org Specifically, both CD8+ and CD4+ T-cells can be involved in this response. nih.gov Upon a second exposure to the same hapten, these memory T-cells orchestrate an inflammatory response at the site of contact, characteristic of contact dermatitis. ebi.ac.uk DNCB is so effective at inducing this response that it is used medically to assess T-cell activity in patients. wikipedia.org Studies with related compounds like 2,4-dinitrothiocyanobenzene (DNTB) have also confirmed their significant potential to induce contact sensitization, characterized by the stimulation of lymph node cell proliferation and the production of cytokines like interferon-gamma. nih.gov

| Compound | Immunological Effect | Key Cellular Response | Reference |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene (DNCB) | Induces Type IV hypersensitivity (contact dermatitis) | Activates T-cells, leading to an inflammatory immune response. | wikipedia.org |

| 2,4-Dinitrothiocyanobenzene (DNTB) | Causes skin sensitization | Stimulates dendritic cell accumulation and lymph node cell proliferation. | nih.gov |

| Dinitrophenyl-protein conjugates | Required for induction of contact skin sensitivity | Recognized by the immune system to initiate the primary response. | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Thioredoxin Reductase)

Nitroaromatic compounds have been identified as potent inhibitors of mammalian thioredoxin reductase (TrxR), a key selenoprotein enzyme involved in maintaining cellular redox homeostasis. nih.govnih.gov The TrxR system is a crucial antioxidant defense, and its inhibition can lead to increased cellular oxidative stress. nih.govnih.gov Several nitroaromatic compounds, including 1-chloro-2,4-dinitrobenzene (DNCB) and the explosive tetryl, have been shown to efficiently inactivate TrxR. nih.gov

The mechanism of inhibition often involves the alkylation of the enzyme's highly reactive selenolthiol motif in its active site. nih.gov This covalent modification leads to irreversible inhibition of the enzyme's activity. nih.gov The inhibition of TrxR disrupts the thioredoxin system, which in turn can lead to the accumulation of reactive oxygen species (ROS), activation of stress-inducible protein kinases, and ultimately, the induction of apoptosis (programmed cell death) in cells. nih.govnih.gov This makes TrxR an attractive target for anticancer agents. nih.gov Studies have shown that compounds like DNCB are not only efficient inhibitors of TrxR in a cellular context but are also highly cytotoxic and potent inducers of apoptosis in human cancer cells. nih.gov

| Inhibitor Compound | Target Enzyme | Mechanism of Inhibition | Cellular Consequence | Reference |

|---|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene (DNCB) | Thioredoxin Reductase (TrxR) | Alkylation of the selenolthiol motif, likely irreversible. | Increased ROS, activation of stress kinases, apoptosis. | nih.govnih.gov |

| Tetryl | Thioredoxin Reductase (TrxR) | Competitive inhibitor; efficiently inactivates the enzyme. | Induction of caspase-3/7 activation (apoptosis). | nih.gov |

| 4,6-Dinitrobenzofuroxan | Thioredoxin Reductase (TrxR) | Competitive inhibitor; inactivates the enzyme. | Inhibition of TrxR activity. | nih.gov |

Potential as Lead Compounds for Therapeutic Agents

The ability of nitroaromatic compounds to modulate biological systems, particularly through enzyme inhibition, positions them as potential lead compounds for the development of new therapeutic agents. nih.govfrontiersin.org The targeted inhibition of thioredoxin reductase by certain nitroaromatics is a promising strategy for cancer therapy. nih.gov Because many cancer cells exhibit high levels of ROS and are vulnerable to further oxidative stress, inhibitors of TrxR can selectively induce apoptosis in these malignant cells. nih.govfrontiersin.org The cytotoxicity demonstrated by compounds like DNCB and tetryl in cancer cell lines underscores this potential. nih.gov

Beyond oncology, the dinitrobenzyl moiety has been identified as a crucial pharmacophore in the development of potent antimycobacterial agents. nih.gov For example, certain 2-((3,5-dinitrobenzyl)thio)quinazolinones have shown significant activity against Mycobacterium tuberculosis. nih.gov Their mechanism involves reductive activation of the nitro groups by a bacterial enzyme, highlighting a pathogen-specific pathway that can be exploited for drug development. nih.gov The structure of this compound, containing both dinitrobenzyl and dinitrophenyl groups, offers a rich scaffold for medicinal chemists to explore. By modifying this structure, it may be possible to optimize its inhibitory activity against specific enzymes like TrxR or to develop novel agents for treating infectious diseases, thereby serving as a valuable starting point for drug discovery programs.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes

The traditional synthesis of nitroaromatic compounds, including dinitrobenzenes, often involves vigorous reaction conditions using hazardous reagents like mixtures of nitric and sulfuric acids. nih.gov This approach can generate significant chemical waste and hazardous byproducts. nih.govresearchgate.net Consequently, a primary focus of future research is the development of environmentally benign synthetic pathways in line with the principles of green chemistry. chemistryjournals.net Key strategies include the use of alternative solvents, biocatalysis, and advanced reactor technologies to improve efficiency and reduce environmental impact. chemistryjournals.net

A significant area of investigation is the design of advanced catalysts to enable more sustainable and efficient synthesis of 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene. The goal is to develop catalysts that can operate under milder conditions, reduce energy consumption, and increase selectivity towards the desired product. Research into bifunctional catalysts, which combine different types of active sites to facilitate multiple reaction steps in a single pot, represents a promising direction. rsc.org For the synthesis of this compound, this could involve designing a catalyst that promotes the specific coupling of dinitrotoluene and dinitrobenzene precursors while preventing unwanted side reactions. The development of solid acid catalysts or enzyme-based biocatalysts could offer greener alternatives to traditional corrosive acid mixtures. chemistryjournals.net

A critical aspect of green synthesis is the minimization of hazardous waste. The nitration of aromatic compounds can produce toxic and explosive byproducts, such as nitrophenols and trinitrobenzene isomers. researchgate.net Future synthetic strategies will focus on technologies that can significantly reduce or eliminate these byproducts. One such technology is the use of continuous-flow microreactors. Research on the synthesis of m-dinitrobenzene has shown that microreactor systems can dramatically lower the formation of hazardous nitrophenol byproducts compared to traditional batch processes. researchgate.net Applying similar continuous-flow technology to the production of this compound could provide a safer and more efficient manufacturing process by offering superior control over reaction temperature and time, thereby minimizing byproduct formation. researchgate.net

Exploration of Novel Derivatization Strategies

Derivatization, the process of chemically modifying a compound to enhance its analytical detection or separation, is a cornerstone of modern analytical chemistry. While this compound is not currently used as a derivatizing agent, its dinitrophenyl moieties suggest that its core structure could be adapted to create new reagents for specialized applications in biological and chemical analysis.

Fluorescent labeling is a widely used technique for detecting and quantifying trace amounts of molecules. The dinitrophenyl group, a key component of the target compound, is related to structures used in labeling. For instance, certain benzofuran-derived reagents are employed to label amino acids, resulting in highly fluorescent products that can be easily detected. nih.gov Future research could explore the modification of the this compound structure to incorporate fluorogenic properties. By adding functional groups that enable covalent bonding to target analytes, it may be possible to develop a new class of fluorescent tags for enhanced detection in techniques like chromatography and microscopy.

Chiral metabolomics, the study of enantiomers in biological systems, is a rapidly emerging field, as different enantiomers of a molecule can have distinct biological activities. mdpi.comspringernature.com A common analytical strategy is the "indirect approach," where enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). rsc.org This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated and quantified using standard achiral chromatography techniques. rsc.orgnih.gov

A prominent example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, or FDAA), which contains a dinitrophenyl group and is widely used for the chiral analysis of amino acids. nih.govrsc.org The dinitrophenyl portion of the reagent serves as a strong chromophore for UV detection. rsc.org Inspired by this, future research could focus on synthesizing chiral analogues of this compound. Such novel reagents could potentially offer different reactivity, selectivity, or detection properties for the analysis of chiral amines, amino acids, or other metabolites in complex biological samples. mdpi.com

In-depth Computational Modeling

Advanced Simulations for Reaction Pathway Prediction

Future research will likely focus on employing advanced computational simulations to predict the reaction pathways of this compound. Understanding its reactivity is crucial for both synthesis and degradation studies. For instance, studies on the nucleophilic aromatic substitution (SNAr) reactions of simpler 2,4-dinitrobenzene derivatives, such as 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648), have detailed the influence of solvents and leaving groups on reaction mechanisms, identifying whether the formation of an intermediate or the departure of the leaving group is the rate-determining step. semanticscholar.orgresearchgate.net Computational models, such as Density Functional Theory (DFT), can be used to map the potential energy surfaces for similar reactions involving the more complex this compound. These simulations can elucidate transition states, activation energies, and the thermodynamic favorability of various reaction pathways, including its interactions with nucleophiles or its decomposition under different environmental conditions. researchgate.net

Machine Learning Approaches for Property Prediction

Machine learning (ML) is an emerging trend that promises to accelerate the discovery and characterization of novel compounds. semanticscholar.org For this compound, ML models could be trained to predict a wide range of chemical and physical properties. Techniques like Δ-learning, where machine learning predicts a correction to a lower-level energy calculation, are being developed to forecast reaction properties like activation energies with high accuracy at a low computational cost. rsc.org By training on datasets of related nitroaromatic compounds, ML algorithms, including graph-based architectures and deep learning models, could predict properties such as solubility, toxicity, lipophilicity, and potential biological activity. researchgate.netnih.gov This predictive power can guide experimental efforts, prioritizing the synthesis of derivatives with desirable characteristics and reducing the reliance on time-consuming and expensive laboratory work. rsc.org

Applications in Sensing and Detection Technologies

The electron-deficient nature of the dinitroaromatic rings in this compound makes it and similar compounds prime targets for sensing and detection technologies, particularly for security and environmental monitoring.

Development of Chemo- and Biosensors

Nitroaromatic compounds are well-known components of explosives, driving significant research into sensors for their detection. researchgate.net The primary mechanism for detection often involves the interaction between the electron-deficient nitroaromatic analyte and an electron-rich sensor molecule, leading to a measurable signal change, commonly fluorescence quenching. mdpi.com

Future research could explore the use of this compound as a target analyte for novel sensory materials. These materials include:

Fluorescent Polymers: Conjugated polymers, such as those based on silafluorene or polycarbazole, have shown high sensitivity in detecting compounds like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT) through an amplified fluorescence quenching effect. researchgate.net

Composites: Polyaniline (PANI)-Ag composites have been used as fluorophores for sensing dinitrobenzene (DNB), where the nitro groups act as electron acceptors and quench the material's fluorescence. mdpi.com

Electrochemical Sensors: Glassy carbon electrodes modified with porous materials like mesoporous SiO₂ have demonstrated high sensitivity for the cathodic voltammetric detection of various nitroaromatic compounds, including 1,3-dinitrobenzene (B52904), down to nanomolar levels. acs.org

Beyond chemosensors, biosensors offer high specificity. For example, immunosensors based on evanescent wave all-fiber platforms have been developed for the rapid detection of 1,3-dinitrobenzene. researchgate.net Future work could involve generating antibodies or aptamers that specifically recognize this compound.

Detection of Environmental Pollutants

The widespread use of nitroaromatic compounds in industries such as pesticides, dyes, and explosives has led to their emergence as significant environmental contaminants. epa.govnih.gov Consequently, developing sensitive and reliable methods for their detection in environmental matrices is a critical area of research.

The sensing technologies described above are directly applicable to environmental monitoring. researchgate.net Methods have been developed for detecting dinitrophenolic compounds in water samples using techniques like microporous membrane liquid-liquid extraction. researchgate.net Similarly, spectrophotometric methods have been established for determining trace amounts of 2,4-dinitrochlorobenzene in environmental water. nih.gov Sensors designed to detect this compound could be deployed for monitoring soil and water at industrial sites or in areas with potential contamination from munitions.

Exploration of Biological Activities beyond Current Scope

While the primary interest in dinitroaromatic compounds has been in materials science and as chemical intermediates, research into their biological activities is a growing field. The nitro group is a known pharmacophore and is present in several antimicrobial drugs. researchgate.netnih.gov

Antimicrobial and Antifungal Activity of Derivatives

The exploration of derivatives of this compound for antimicrobial and antifungal properties represents a promising avenue for future research. Numerous studies have demonstrated that various dinitrobenzene derivatives possess significant biological activity. encyclopedia.pub The mechanism of action for many nitro-containing antimicrobials involves the intracellular reduction of the nitro group, which produces toxic radical intermediates that can damage cellular components like DNA. encyclopedia.pub

Key research findings on related structures include:

Antibacterial Activity: Novel dinitrobenzotrifluoride-containing o-hydroxybenzylamine derivatives have been designed and synthesized, showing potent antimicrobial activities. nih.gov Additionally, 2,4-dinitrobenzenesulfonamide (B1250028) derivatives exhibited excellent activity against Mycobacterium tuberculosis. acs.org

Antifungal Activity: Benzimidazole derivatives synthesized from 1-bromo-2,4-dinitrobenzene (B145926) were tested against several Candida species, with some compounds showing activity comparable to commercial fungicides. researchgate.net Diarylhydrazones derived from 2,4-dinitrophenylhydrazine (B122626) also displayed promising antifungal potency. researchgate.net Other nitroaromatic structures have shown efficacy against fungal pathogens as well. ijarsct.co.innih.govnih.gov

These findings strongly suggest that novel derivatives of this compound could be synthesized and screened for potential antimicrobial and antifungal applications. The table below summarizes the activities of some representative dinitrobenzene derivatives.

| Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Dinitrobenzotrifluoride-containing o-hydroxybenzylamines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent antibacterial activity | nih.gov |

| 2,4-Dinitrobenzenesulfonamide Hybrids | Mycobacterium tuberculosis H37Rv | Significant in vitro activity (MIC 0.78 to >25 µg/mL) | acs.org |

| Benzimidazole derivatives of 1-bromo-2,4-dinitrobenzene | Candida albicans, C. glabrata, C. krusei | Antifungal activity with MIC of 12.5 µg/mL for some compounds | researchgate.net |

| Diarylhydrazones from 2,4-dinitrophenylhydrazine | Various Fungi | Promising antifungal potency, particularly for halogenated derivatives | researchgate.net |

| 3,5-Dinitrophenyl-containing 1,2,4-triazoles | Various Fungi (Candida spp., Aspergillus spp.) | Screened for in vitro antifungal activity | doi.org |

Further Investigation into Enzyme Inhibition

Future research into the biochemical and pharmacological profile of this compound should prioritize a thorough investigation of its potential as an enzyme inhibitor. The existing body of research on structurally related dinitrobenzene and nitroaromatic compounds provides a strong rationale for exploring this avenue. The electron-withdrawing nature of the multiple nitro groups on the aromatic rings of this compound suggests a high reactivity towards nucleophilic residues within enzyme active sites, which could lead to inhibitory activity. nih.gov

Emerging trends in drug discovery continue to focus on the development of novel enzyme inhibitors for a wide range of therapeutic areas, including infectious diseases, cancer, and metabolic disorders. nih.govmdpi.comresearchgate.netresearchgate.net A key direction for future studies will be to screen this compound against a diverse panel of enzymes to identify potential targets. Based on the known activities of similar compounds, several enzyme classes warrant particular attention.

One promising area of investigation is the effect of this compound on ATPases. For instance, the related compound 1,5-difluoro-2,4-dinitrobenzene (B51812) has been shown to completely inhibit mitochondrial F1-ATPase at micromolar concentrations. nih.gov This inhibition is thought to occur through the modification of a tyrosine residue within the enzyme. nih.gov Given the structural similarities, it is plausible that this compound could exhibit a similar inhibitory effect on mitochondrial ATP synthase, which would have significant implications for cellular energy metabolism. nih.govfrontiersin.orgcam.ac.uk

Another important avenue for research is the investigation of its effects on dehydrogenase complexes. For example, 1,3-dinitrobenzene has been shown to cause metabolic impairment through the selective inactivation of the pyruvate (B1213749) dehydrogenase complex. researchgate.net Future studies should explore whether this compound can similarly disrupt key metabolic pathways through the inhibition of such enzyme complexes.

Furthermore, the role of nitroreductases in the bioactivation of nitroaromatic compounds is a critical area for future research. Many nitroaromatic drugs require enzymatic reduction of the nitro group to exert their biological effects. researchgate.netscielo.brmdpi.com This process can lead to the formation of reactive intermediates that can covalently bind to and inhibit essential enzymes. nih.gov Research on 3,5-dinitrobenzylsulfanyl tetrazoles has demonstrated that their antitubercular activity is dependent on a deazaflavin-dependent nitroreductase pathway. acs.org Therefore, investigating the interaction of this compound with various nitroreductases, particularly those in pathogenic microorganisms, could reveal potential antimicrobial applications.

A summary of key research findings on the enzyme inhibition of related dinitrobenzene compounds is presented in the table below, providing a foundation for future investigations into this compound.

| Compound | Target Enzyme(s) | Observed Effect | Potential Implication for Future Research |

| 1,5-Difluoro-2,4-dinitrobenzene | Mitochondrial F1-ATPase | Complete inhibition at micromolar concentrations. nih.gov | Investigation of this compound as an inhibitor of ATPases and cellular respiration. |

| 1,3-Dinitrobenzene | Pyruvate Dehydrogenase Complex | Selective inactivation leading to metabolic impairment. researchgate.net | Screening of this compound against key metabolic dehydrogenase enzymes. |

| 3,5-Dinitrobenzylsulfanyl Tetrazoles | Deazaflavin-dependent Nitroreductase | Activation of the compound leading to antimycobacterial activity. acs.org | Exploring the potential of this compound as a substrate for microbial nitroreductases for antibiotic development. |

| 2,4-Dinitrobenzenesulfonamides | Dihydropteroate Synthase, Dihydrofolate Reductase (postulated) | Inhibition of mycobacterial growth. acs.orgsemanticscholar.org | Evaluation of this compound for inhibitory activity against folate pathway enzymes in microorganisms. |

Future research should also focus on elucidating the precise mechanisms of inhibition. This would involve detailed kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, or irreversible) and the use of structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to visualize the binding of the compound to its target enzymes. creative-enzymes.com Understanding these molecular interactions is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-(2,4-Dinitrobenzyl)-2,4-dinitrobenzene?

The compound is typically synthesized via electrophilic aromatic substitution (EAS) or nitration of benzyl precursors. For example:

- Nitration : Treating benzyl derivatives with mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–50°C) to introduce nitro groups. Sequential nitration steps may be required to achieve the desired substitution pattern.

- Purification : Recrystallization from ethanol or dichloromethane is commonly used to isolate the product, with monitoring via TLC or HPLC .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and benzyl group integration.

- IR Spectroscopy : Peaks near 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) validate nitro groups.

- X-ray Crystallography : Resolves spatial arrangement of nitro and benzyl groups, critical for confirming regioselectivity .

Q. How is the compound handled safely in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during nitration?

Nitration of polyaromatic systems often leads to byproducts due to competing substitution pathways. For example:

- Steric Hindrance : Bulky nitro groups may direct subsequent nitration to less hindered positions.

- Reaction Optimization : Adjusting nitric acid concentration or using sulfuric acid as a solvent can improve yield. Evidence from analogous EAS reactions suggests iterative temperature control (e.g., ice baths for exothermic steps) reduces side products .

Q. How can the 2,4-Dinitrobenzyl group be selectively cleaved?

- Thiolysis : Use 4-methylthiophenol and triethylamine (TEA) in dichloromethane at room temperature. The reaction exploits nucleophilic aromatic substitution, where the thiol group displaces the benzyl moiety.

- Monitoring : Track progress via HPLC to ensure complete cleavage without over-degradation .

Q. What are the photochromic properties of this compound, and how do they impact experimental design?

Q. How is this compound utilized in polymer or sensor research?

- Crosslinking Agent : Acts as a photoactive crosslinker in conjugated polymers, enhancing mechanical stability.

- Sensing Applications : Nitro groups act as electron-withdrawing moieties, improving sensitivity in plasmonic-enhanced fluorescent sensors for nitroaromatic detection .

Q. What analytical methods validate interactions with biological systems (e.g., proteins)?

Q. How do literature reports address discrepancies in synthetic yields?

- Purity Assessment : Compare melting points, HPLC retention times, and elemental analysis across studies.

- Contradictions : Variations in nitration conditions (e.g., excess HNO₃ vs. stoichiometric ratios) may explain yield differences. Replicate protocols with controlled reagent purity (≥98%) to minimize variability .

Q. What is the compound’s role in immunological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.